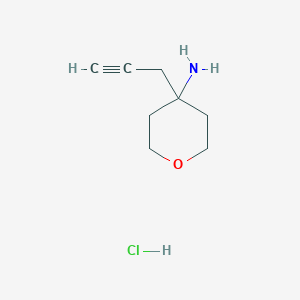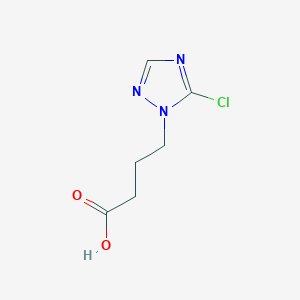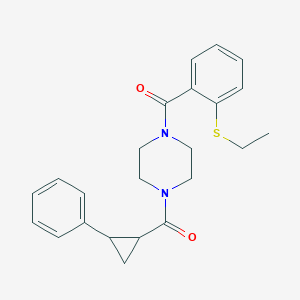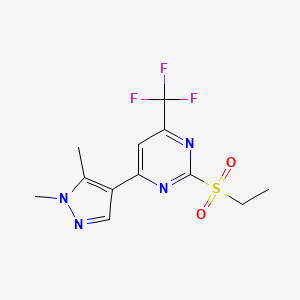
1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene is a chemical compound with the CAS Number: 189762-23-0 . It has a molecular weight of 257.03 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 18 bonds; 13 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene is not well understood. However, it is believed to act as an electrophile due to the presence of a bromine atom in its structure. This electrophilic nature allows it to react with various nucleophiles, which is important in its applications as a precursor for the synthesis of organic compounds.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of this compound. However, it is known to be toxic and can cause skin and eye irritation upon contact. It is important to handle this compound with caution and follow proper safety protocols.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene in lab experiments is its unique electrophilic nature, which allows for the synthesis of a wide range of organic compounds. It also has a high yield in its synthesis, making it a cost-effective starting material. However, its toxicity and potential for skin and eye irritation pose a limitation and require proper handling and safety precautions.
Direcciones Futuras
There are several future directions for the use of 1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene in scientific research. One direction is the development of new synthetic methods that can improve the yield and efficiency of its synthesis. Another direction is the exploration of its potential as a starting material for the synthesis of new ligands for catalysis and medicinal chemistry. Additionally, further studies on its mechanism of action and potential toxic effects are needed to fully understand its properties and applications.
Conclusion
In conclusion, this compound is a unique and versatile compound that has a wide range of scientific research applications. Its electrophilic nature allows for the synthesis of various organic compounds, and it has potential in the development of ligands for catalysis and medicinal chemistry. However, its toxicity and potential for skin and eye irritation require proper handling and safety precautions. Further studies are needed to fully understand its properties and potential applications in scientific research.
Métodos De Síntesis
The synthesis of 1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene involves the reaction of 1,4-dibromobenzene with 1,2,2,2-tetrafluoroethene in the presence of a catalyst such as tetrakis(triphenylphosphine)palladium(0). This reaction results in the formation of this compound with a yield of 70-80%.
Aplicaciones Científicas De Investigación
1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene has a wide range of scientific research applications. It is commonly used as a precursor for the synthesis of various organic compounds such as aryl fluorides, biaryls, and heterocycles. It is also used in the synthesis of liquid crystals, which have applications in display technologies. Additionally, this compound is used as a starting material for the synthesis of ligands for catalysis and medicinal chemistry.
Safety and Hazards
The safety information for 1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene includes several hazard statements: H227, H315, H319, H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Propiedades
IUPAC Name |
1-bromo-4-(1,2,2,2-tetrafluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-6-3-1-5(2-4-6)7(10)8(11,12)13/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTZLWKHBFQRTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2781806.png)
![N1-((4-hydroxychroman-4-yl)methyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2781808.png)
![Benzo[d][1,3]dioxol-5-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2781809.png)


![N-(4-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2781815.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)butanamide](/img/structure/B2781819.png)


![3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2781822.png)


![N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2781828.png)
![2-Cyclopropyl-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2781829.png)